Acetone salicyloylhydrazone
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Overview
Description
Acetone salicyloylhydrazone is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. It is a derivative of salicyloylhydrazone, where the acetone moiety is introduced to enhance its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetone salicyloylhydrazone typically involves the reaction of salicyloylhydrazone with acetone under controlled conditions. One common method is to react salicyloylhydrazone with an excess of acetone in the presence of a catalyst. The reaction mixture is usually refluxed for a specific period, often around 2 hours at 40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Acetone salicyloylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of acetone salicyloylhydrazone involves its interaction with specific molecular targets. The compound can coordinate with metal ions through its hydrazone and acetone moieties, forming stable complexes. These complexes can then interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the metal ion involved .
Comparison with Similar Compounds
Similar Compounds
Acetone benzoylhydrazone: Similar in structure but with a benzoyl group instead of a salicyloyl group.
Acetone p-amino acetophenone salicyloylhydrazone: A derivative with an amino group, showing different reactivity and biological activity.
Uniqueness
Acetone salicyloylhydrazone is unique due to its specific combination of the acetone and salicyloyl moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial activity make it a valuable compound for various applications .
Properties
CAS No. |
54009-57-3 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-hydroxy-N-(propan-2-ylideneamino)benzamide |
InChI |
InChI=1S/C10H12N2O2/c1-7(2)11-12-10(14)8-5-3-4-6-9(8)13/h3-6,13H,1-2H3,(H,12,14) |
InChI Key |
RFBJJDYPYULWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C |
Origin of Product |
United States |
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